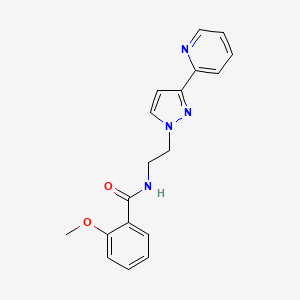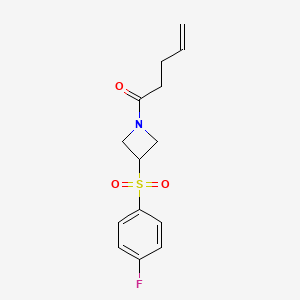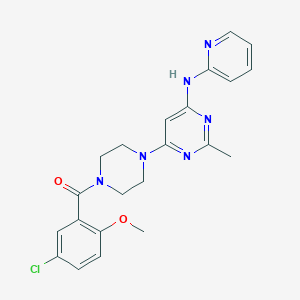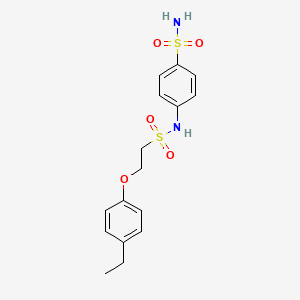
(E)-3-(4-nitrophenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(4-nitrophenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as N-(4-oxo-3,4-dihydrophthalazin-1-yl)-3-(4-nitrophenyl)acrylamide or simply as NOPA. NOPA is a synthetic compound that belongs to the family of acrylamide derivatives and has been studied for its unique properties and potential applications.
科学的研究の応用
Synthesis and Evaluation as Antimicrobial Agents
A study by Boopathy et al. (2017) explored the synthesis of polycyclic chalcone-containing polyacrylamides, which showed promising antibacterial and antifungal activities. Among these polymers, specific acrylamide derivatives exhibited enhanced antifungal and antibacterial properties, demonstrating potential applications in antimicrobial therapies (Boopathy, Selvam, Johnsanthoshkumar, & Subramanian, 2017).
Investigation of Toxicity and Reactivity
Tanış et al. (2019) synthesized and characterized N-(4-nitrophenyl)acrylamide, analyzing its natural toxicity and reactivity. The study found low toxicity in cancer cells and suggested potential biomedical research applications for this acrylamide-based molecule (Tanış, Çankaya, & Yalçın, 2019).
Development of pH-Sensitive Polymeric Materials
Research by Fleischmann et al. (2012) involved the synthesis of polymerizable phenolphthalein derivatives with pH-sensitive properties. These polymers formed hydrogels in aqueous solutions, indicating potential applications in creating color switchable materials sensitive to environmental pH changes (Fleischmann, Cheng, Tabatabai, & Ritter, 2012).
Chiroptical Properties and Chiral Recognition
A study by Lu et al. (2010) on optically active polyacrylamides showed that polymers rich in isotacticity exhibited favorable enantioselective discrimination abilities. This suggests potential applications in stereochemical analysis and chiral recognition technologies (Lu, Lou, Hu, Jiang, & Shen, 2010).
Corrosion Inhibition in Nitric Acid Solutions
Abu-Rayyan et al. (2022) researched the impact of synthetic acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. Their findings indicate the potential use of these compounds in protecting metals from corrosion (Abu-Rayyan, Al Jahdaly, AlSalem, Alhadhrami, Hajri, Bukhari, Waly, & Salem, 2022).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(4-nitrophenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acrylamide involves the reaction of 4-nitroaniline with phthalic anhydride to form 4-nitrophthalic anhydride, which is then reacted with methylamine to form the intermediate compound. This intermediate is then reacted with acryloyl chloride to form the final product.", "Starting Materials": [ "4-nitroaniline", "phthalic anhydride", "methylamine", "acryloyl chloride" ], "Reaction": [ "Step 1: 4-nitroaniline is reacted with phthalic anhydride in the presence of a catalyst to form 4-nitrophthalic anhydride.", "Step 2: 4-nitrophthalic anhydride is then reacted with excess methylamine in the presence of a solvent to form the intermediate compound.", "Step 3: The intermediate compound is then reacted with acryloyl chloride in the presence of a base to form the final product, (E)-3-(4-nitrophenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acrylamide." ] } | |
CAS番号 |
899952-39-7 |
分子式 |
C18H14N4O4 |
分子量 |
350.334 |
IUPAC名 |
(E)-3-(4-nitrophenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]prop-2-enamide |
InChI |
InChI=1S/C18H14N4O4/c23-17(10-7-12-5-8-13(9-6-12)22(25)26)19-11-16-14-3-1-2-4-15(14)18(24)21-20-16/h1-10H,11H2,(H,19,23)(H,21,24)/b10-7+ |
InChIキー |
WQOQOIJYVQWAJC-JXMROGBWSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[6-(Pyridin-2-yl)pyridin-3-yl]methanol](/img/structure/B2427713.png)

![[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2427718.png)

![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2427724.png)
![Tert-butyl N-[3-(butylsulfamoyl)cyclobutyl]carbamate](/img/structure/B2427725.png)

![(3,4-Dimethoxyphenyl)[4-(morpholin-4-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B2427729.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-fluoro-3-morpholin-4-ylsulfonylbenzoate](/img/structure/B2427730.png)
![1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine](/img/structure/B2427731.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]naphthalen-1-yl]benzamide](/img/structure/B2427733.png)

